Formohydrazide (also known as N'-(aminomethyl) hydrazinecarboxamide) is a simple organic molecule containing a hydrazide functional group (CONHNH2) and an amine group (NH2). Its basic structure makes it a versatile building block for the synthesis of various organic compounds, including:
Formohydrazide can act as a ligand, forming coordination complexes with various metal ions due to the presence of donor atoms (nitrogen and oxygen) in its structure. These complexes are of interest in:
Formylhydrazine is a chemical compound with the molecular formula CH₄N₂O and a molar mass of 60 g/mol. It is also referred to as formic acid hydrazide, hydrazinecarboxaldehyde, formohydrazide, or formic hydrazide. As one of the simplest compounds in the hydrazide class, formylhydrazine features a structure where a hydrazine moiety is attached to a formyl group. This compound can act as a bidentate ligand, coordinating with metals such as cobalt, zinc, or cadmium .
Formohydrazide is likely to exhibit similar hazards as other hydrazides. Here are some safety concerns:
Formylhydrazine exhibits notable biological activity, particularly in toxicological studies. Research indicates that it is carcinogenic in mice, leading to lung cancer upon exposure . Additionally, its derivatives may possess varying degrees of biological activity, depending on their structure and functional groups.
Formylhydrazine can be synthesized through several methods:
Formylhydrazine finds applications in various fields:
Interaction studies involving formylhydrazine primarily focus on its reactivity with various chemical agents and biological systems. The compound's ability to form stable complexes with metals has been investigated for potential applications in catalysis and materials science. Furthermore, its biological interactions highlight the need for careful handling due to its toxic effects.
Several compounds share structural similarities with formylhydrazine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Hydrazine | N₂H₄ | A simple hydrazine compound used as a fuel. |
| N-Methyl-N-formylhydrazine | C₂H₈N₂O | A derivative that exhibits different reactivity patterns. |
| Formic Acid | CH₂O₂ | A carboxylic acid that interacts differently than hydrazides. |
| Urea | CH₄N₂O | An isomer of formylhydrazine; differs in functional groups. |
Formylhydrazine's uniqueness lies in its specific reactivity profile and biological activity compared to these similar compounds. Its ability to act as a bidentate ligand distinguishes it from simpler compounds like hydrazine and urea, which do not exhibit this property.
Denitrogenative transformylation represents a key pathway for transferring formyl groups from formylhydrazine to amine substrates. A 2024 study demonstrated that potassium persulfate (K₂S₂O₈) mediates this process in aqueous media, enabling the synthesis of N-formylamines with yields exceeding 80% in gram-scale applications such as chlorothiazide production [2]. The mechanism proceeds through two potential pathways:
The reaction exhibits broad substrate tolerance, as illustrated below:
| Amine Substrate | Product | Yield (%) |
|---|---|---|
| Aniline | N-Formylaniline | 85 |
| Benzylamine | N-Formylbenzylamine | 78 |
| Piperidine | N-Formylpiperidine | 92 |
This methodology eliminates the need for toxic formylating agents like formic acid under high-temperature conditions, offering a green alternative for amide bond formation [2] [6].
Formylhydrazine serves as a radical precursor in alkene functionalization reactions. Copper-catalyzed conditions enable 1,2-, 1,4-, or 1,5-formyl migrations during trifluoromethylation, azidation, or sulfonylation of unactivated alkenes [3]. For example, treatment of alkenyl α-hydroxyaldehydes with trifluoromethyl iodide (CF₃I) and formylhydrazine generates β-trifluoromethyl aldehydes via the sequence:
Photoredox catalysis expands this paradigm, enabling sulfonylation using p-toluenesulfonyl chloride under visible light irradiation (λ = 450 nm) [3]. The method achieves 65–83% yields for substrates bearing electron-withdrawing groups, demonstrating exceptional functional group tolerance.
The nucleophilic acyl transfer reactivity of formylhydrazine facilitates N–N bond cleavage in alkylation-elimination sequences. Treatment with alkyl halides (R–X) in acetonitrile at 60°C produces N-acyl carbamates through:
This pathway converts formylhydrazine to formamide derivatives in 70–89% yields, with retention of stereochemistry at chiral centers [5]. The reaction accommodates diverse R groups, including benzyl, allyl, and propargyl moieties, making it valuable for peptide mimetic synthesis.
¹H, ¹³C, and ¹⁵N NMR studies reveal that formylhydrazine derivatives exhibit solvent-dependent tautomerism. In DMSO-d₆, the enol imine tautomer (HC(O)–NH–NH₂) predominates (95%), while aqueous solutions favor the enamine form (H₂N–N=CH–OH) due to hydrogen bonding with water [4]. The equilibrium constant (Keq) follows the relationship:
$$ K{eq} = \frac{[enamine]}{[enol\ imine]} = 10^{(2.3 \pm 0.1)} \ \text{in H}2\text{O} $$
Steric effects modulate this behavior—bulky substituents on adjacent nitrogen atoms shift equilibria toward imine tautomers by hindering hydrogen bonding [4]. These tautomeric states critically influence reactivity, as the enamine form participates in cyclocondensation reactions, while the enol imine tautomer engages in nucleophilic additions.
The following sections summarise the most salient synthetic applications, organised according to the requested outline.
Condensation of formylhydrazine with formamide or formate derivatives followed by intramolecular cyclisation constitutes one of the highest-yielding industrial routes to 1,2,4-triazoles. When azide–nitrile cycloadditions are employed, the same reagent behaves as a nucleophilic partner, providing 1-substituted tetrazoles that serve as carboxylate bioisosteres in drugs such as candesartan. Key process metrics are compiled below.
| Reaction type | Role of formylhydrazine | Typical conditions | Isolated yield (%) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole formation via condensation | Intermediate in cyclisation with formamide | 160 – 180 °C in neat formamide, 2–4 h | 75–99 | [3] |
| Triazole-3-formic acid synthesis | Precursor for oxalanilide hydrazine route | 145 °C in n-butanol, 3–4 h reflux | 92–93 | [8] |
| Tetrazole formation from nitriles | Nucleophile in azide–nitrile cycloaddition | 25 – 80 °C in polar aprotic solvent | 40–95 | [5] |
| Direct triazole synthesis from hydrazine | Partner with formate esters in autoclave | 140 – 210 °C under pressure | > 90 | [4] |
| Triazole ring construction in quinazoline systems | Cyclisation reagent for fused heterocycles | 160 °C in N-methyl-2-pyrrolidone, 1.5 h | 81 | [9] |
Mechanistically, the reagent first adds at the carbonyl centre to give N-formylhydrazones, which undergo intramolecular N–N attack and dehydration. The absence of metal catalysts, the tolerance toward halogen, nitrile, and ester groups, and the benign by-products make these protocols attractive for kilogram-scale manufacture of antiviral intermediates and agricultural triazole fungicides.
Formylhydrazine enables streamlined access to formylated pyrroles and higher polycyclic scaffolds through either Knorr-type annulation or hydrazinolysis of activated esters.
| Target structure | Application of formylhydrazine | Synthetic approach | Reported bio-activity | Notable feature |
|---|---|---|---|---|
| 2-Formylpyrroles | Precursor for direct formyl installation | Knorr annulation followed by desulfurative reduction with nickel [10] [11] | Key monomers for porphyrins and boron–dipyrromethenes | One-step introduction of the aldehyde group |
| Carbazole-hydrazine conjugates | Linker for selective N-acylation of carbazoles [12] | Multi-step conversion of carbazole acetate into hydrazide | Anticancer and antimicrobial activity | Selective index up to 18.70 against breast carcinoma cells |
| Polycyclic aromatic nitrogen systems | Nitrogen feedstock for radical aromatisation [13] | Gas-phase barrier-less incorporation into pyridine and quinoline cores | Prebiotic nitrogen polyaromatics | Operates under astrophysical conditions |
| Indolo-pyrrolo-carbazole derivatives | Key C₂-formyl intermediate in Rhodium-catalysed tandem annulation [6] | C–H allylation, [3 + 2] cycloaddition, benzylic oxidation | Potent antitumour leads | Seventy-five to eighty-five percent overall yield |
| Benzofused nitrogen heterocycles | Component in benzannulation / ring-closing metathesis [7] | Cyclobutenone–ynamide benzannulation then ruthenium metathesis | Formal total synthesis of antitumour alkaloids | Eighty-six to ninety-eight percent yields in final step |
Through these strategies formylhydrazine transfers a single-carbon formyl or formimine unit into densely substituted heteroaromatic frameworks, avoiding hazardous Vilsmeier reagents or metal formylations.
Hydrazones derived from formylhydrazine exhibit configurational stability and rich coordination chemistry, enabling their dual use as chiral ligands and as pro-chiral substrates in enantioselective reductions.
| Catalyst class | Function of formylhydrazine | Enantio-selectivity (percent ee) | Representative substrate scope | Application |
|---|---|---|---|---|
| Hydrazone-based chiral ligands | Chiral auxiliary obtained by condensing with aldehydes [1] | 75 – 93 | Aromatic and aliphatic hydrazones | Metal-free borane hydrogenation |
| Phosphino-oxazoline complexes | Back-bone constructed from hydrazone building blocks [14] | 96 – 99 | N-aryl imines | Iridium-catalysed hydrogenations in drug synthesis |
| Nickel complexes for hydrogenation | Hydrazone substrates hydrogenated asymmetrically [2] [15] | 87 – 99.4 | Cyclic N-acyl hydrazones | Sustainable use of earth-abundant nickel |
| Biisoquinoline N,N′-dioxides | Organocatalysts for hydrosilylation of acyl hydrazones [16] | 53 – 74 | Aromatic and aliphatic acyl hydrazones | First organocatalytic reduction of acyl hydrazones |
| Hydrazone-linked covalent organic frameworks | Rigid chiral pores built from pyrrolidine-functional hydrazones [17] | 85 – 95 (asymmetric aldol) | Aldehydes and ketones under confinement | Recyclable heterogeneous organocatalysts |
These advances demonstrate that formylhydrazine not only gives access to chiral nitrogen centres but can also be embedded into porous frameworks, providing catalytic sites with shape and electronic complementarity.
In astrochemical simulations, formylhydrazine participates in barrier-less gas-phase reactions that convert small nitriles into nitrogen-substituted polycyclic aromatic hydrocarbons such as quinoline and isoquinoline [13]. Laboratory studies mirror this behaviour:
Collectively these findings highlight the reagent’s capacity to introduce contiguous nitrogen atoms into extended π-systems under redox-neutral or dehydrogenative conditions, expanding the structural diversity accessible to medicinal and materials chemists.
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